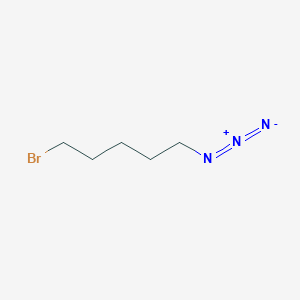

1-Azido-5-bromopentane

Description

Significance of Halogenated Azides as Bifunctional Molecular Building Blocks

Halogenated azides, such as 1-azido-5-bromopentane, are highly valued as bifunctional molecular building blocks in organic synthesis. acs.orgnih.gov Their significance stems from the presence of two chemically distinct reactive sites within a single molecule. This "orthogonality" allows for sequential, controlled reactions. The azide (B81097) group and the halogen atom can be addressed with different reagents under different conditions, enabling chemists to build complex molecular architectures step-by-step.

The azide functional group is prized for its participation in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. vulcanchem.comnih.gov This reaction is known for its high efficiency, selectivity, and compatibility with a wide range of other functional groups. researchgate.net Simultaneously, the terminal bromine atom serves as a reactive site for nucleophilic substitution (Sₙ2) reactions. vulcanchem.com Nucleophiles like amines, thiols, or carboxylates can displace the bromide ion, forming a new carbon-nucleophile bond.

This dual reactivity makes halogenated azides ideal "linkers" or "spacers" for connecting two different molecular fragments. enamine.net This strategy is fundamental in fields like medicinal chemistry for creating drug conjugates, in materials science for designing functional polymers, and in biochemistry for bioconjugation applications. nih.govsmolecule.com The ability to precisely control the length, polarity, and rigidity of these linkers is crucial for optimizing the properties of the final bifunctional molecule. enamine.net

Historical Perspectives and Initial Investigations of this compound in Chemical Research

The initial investigations and development of this compound are rooted in the need for versatile synthetic intermediates. While a singular "discovery" paper is not prominent in the literature, its preparation is consistently described through established and reliable synthetic methods.

A widely cited and standard method for synthesizing this compound involves the nucleophilic substitution of 1,5-dibromopentane (B145557). nih.gov In this procedure, one of the two bromine atoms in the starting material is selectively replaced by an azide group. The reaction is typically carried out by treating 1,5-dibromopentane with one equivalent of sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). nih.govrsc.org The use of DMF facilitates the Sₙ2 mechanism, and heating the reaction mixture, often to around 60-65 °C, ensures a reasonable reaction rate. nih.govrsc.org

An alternative synthetic route involves the conversion of a terminal alcohol to a bromide. For instance, commercially available 5-azido-pentan-1-ol can be transformed into this compound, although this pathway is mentioned less frequently in the context of its direct application. unimi.it These foundational synthetic routes provided chemists with reliable access to this bifunctional building block, paving the way for its use in more complex synthetic endeavors.

Scope and Strategic Research Objectives for Systematic Studies of this compound

Systematic studies of this compound are driven by its utility as a versatile linker for constructing molecules with specific, targeted functions. The primary research objective is to exploit its orthogonal reactive ends to synthesize novel compounds for pharmaceutical and materials science applications.

A key strategic area is in the development of novel therapeutics. Researchers have used this compound to synthesize hybrid molecules that combine two different pharmacophores. For example, it has been employed as a linker to conjugate the anticancer drug 5-fluorouracil (B62378) with coumarin (B35378) derivatives. vulcanchem.comnih.gov In this work, the bromine end of the linker reacts with 5-fluorouracil, and the azide end is used in a subsequent click reaction with a propargyl-modified coumarin. vulcanchem.com The resulting conjugate demonstrated enhanced cytotoxicity against pancreatic cancer cells compared to the parent drug. vulcanchem.com

Further research objectives include its use in creating polymer-drug conjugates (PDCs). By attaching it to polymers like polyethylene (B3416737) glycol (PEG), scientists can create amphiphilic molecules that self-assemble into micelles. researchgate.net These nanostructures can encapsulate other therapeutic agents, offering a platform for co-delivery systems in cancer therapy. researchgate.net In the field of materials science and bio-sensing, this compound has been used in the synthesis of complex malonate crown-ethers, which are subsequently attached to surfaces to create biofouling-resistant sensors for monitoring ions like potassium in biological environments. mdpi.com The overarching goal of these studies is to leverage the precise spacing and dual functionality of this compound to design and build advanced molecular systems.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-5-bromopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN3/c6-4-2-1-3-5-8-9-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCRXUOYRUPQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Azido 5 Bromopentane

Routes Employing Dibromoalkane Precursors

The most prevalent and direct method for the synthesis of 1-azido-5-bromopentane involves the use of 1,5-dibromopentane (B145557) as the starting material. This approach leverages the differential reactivity of the two bromine atoms, enabling a selective monosubstitution.

Nucleophilic Substitution Reactions with Azide (B81097) Salts

The cornerstone of this synthetic route is the nucleophilic substitution reaction between 1,5-dibromopentane and an azide salt, typically sodium azide (NaN₃). This reaction proceeds via an SN2 mechanism, where the azide ion (N₃⁻) acts as the nucleophile, displacing one of the bromide ions. vulcanchem.com The general reaction is depicted below:

Br-(CH₂)₅-Br + NaN₃ → N₃-(CH₂)₅-Br + NaBr

To favor the desired mono-azidated product over the di-azidated byproduct, careful control of the reaction conditions is essential.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Reagent Stoichiometry

The efficiency and selectivity of the nucleophilic substitution are highly dependent on the reaction parameters.

Solvent Effects: Polar aprotic solvents are generally preferred for this transformation as they effectively solvate the cation of the azide salt while leaving the azide anion relatively free and highly nucleophilic. masterorganicchemistry.com Dimethylformamide (DMF) is a commonly employed solvent that has been shown to enhance reaction efficiency due to its high polarity. vulcanchem.com Other solvents such as acetonitrile (B52724) and acetone (B3395972) have also been utilized. vulcanchem.com In some instances, greener solvent alternatives like polyethylene (B3416737) glycol (PEG) 400 have been explored for similar nucleophilic substitutions of halides, offering an eco-friendly reaction medium. tandfonline.com

Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. A standard reported condition involves heating the reaction mixture at 60-65°C. vulcanchem.comrsc.org The temperature must be carefully controlled, as excessively high temperatures can lead to the formation of the undesired 1,5-diazidopentane.

Reagent Stoichiometry: The molar ratio of the reactants is a critical factor in maximizing the yield of the mono-substituted product. Using a controlled amount of sodium azide relative to 1,5-dibromopentane is a common strategy to statistically favor monosubstitution. For instance, some procedures employ a slight excess of 1,5-dibromopentane to ensure that the azide is the limiting reagent, thereby reducing the probability of a second substitution event.

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,5-Dibromopentane | Sodium Azide | DMF | 60 | 59 | vulcanchem.com |

| 1-Bromopentane (for comparison) | Sodium Azide | DMF | 65 | 64 | rsc.org |

| 1-Bromo-4-(bromomethyl)benzene (for comparison) | Sodium Azide | DMF | 65 | 95 | rsc.org |

Alternative Synthetic Pathways for this compound Generation

While the dibromoalkane route is the most common, alternative strategies have been developed, often starting from precursors that already contain one of the desired functional groups.

Derivatization from Hydroxy-Azido Precursors

An alternative approach begins with a molecule that already contains the azide and a hydroxyl group, such as 5-azidopentan-1-ol. This precursor can be synthesized from the corresponding bromo-alcohol. The subsequent step involves the conversion of the terminal hydroxyl group into a bromide. This transformation can be achieved using various standard brominating agents.

Common methods for the bromination of primary alcohols that could be applied here include:

Phosphorus tribromide (PBr₃): This reagent is effective for converting primary alcohols to alkyl bromides. youtube.com

Appel Reaction: This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to achieve the same transformation under milder conditions. mdpi.com A one-pot procedure combining the Appel reaction for in situ generation of the alkyl bromide followed by substitution with sodium azide has been reported for the synthesis of azidonucleosides from their corresponding alcohols. mdpi.com

| Precursor | Reagent for Bromination | General Reaction Type | Reference |

|---|---|---|---|

| 5-Azidopentan-1-ol | PBr₃ | Alcohol Bromination | youtube.com |

| 5-Azidopentan-1-ol | CBr₄, PPh₃ | Appel Reaction | mdpi.com |

Multi-Step Conversions and Strategic Intermediates

More elaborate synthetic sequences can also be envisioned, proceeding through various functional group interconversions. For instance, one could start with a precursor containing a leaving group other than bromide, such as a tosylate or mesylate, which is then displaced by an azide ion. The other end of the molecule could then be functionalized to introduce the bromine atom.

Another strategic approach involves the use of a sulfonate ester of an alcohol. The hydroxyl group of a bromo-alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate), which is a good leaving group. This intermediate can then react with sodium azide to yield the final product. This method can sometimes offer better control and higher yields compared to the direct use of dibromoalkanes.

Green Chemistry Principles in this compound Synthesis

Efforts to develop more environmentally benign synthetic methods have also been applied to the preparation of alkyl azides.

Use of Greener Solvents: As mentioned, the use of recyclable and less toxic solvents like polyethylene glycols (PEGs) has been shown to be effective for nucleophilic substitutions of halides. tandfonline.com Ionic liquids have also been investigated as both solvents and reagents in nucleophilic substitution reactions, offering a recyclable and often more efficient medium. organic-chemistry.orgthieme-connect.comresearchgate.net

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a powerful technique that can enhance the rate of reaction between reactants in different phases (e.g., an aqueous solution of sodium azide and an organic solution of 1,5-dibromopentane). The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, can facilitate the transfer of the azide anion into the organic phase, often allowing for the use of less hazardous solvents and milder reaction conditions. acs.orgnih.gov The use of cyclodextrins as phase-transfer catalysts in water for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, including one-pot syntheses from alkyl bromides, highlights a green and efficient approach. organic-chemistry.org

Atom Economy: The concept of atom economy is a key principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comdocbrown.info

For the synthesis of this compound from 1,5-dibromopentane and sodium azide:

Molecular Weight of Desired Product (C₅H₁₀BrN₃): ~192.06 g/mol nih.gov

Molecular Weight of Reactants (C₅H₁₀Br₂ + NaN₃): ~229.95 g/mol + 65.01 g/mol = 294.96 g/mol

Atom Economy = (MW of Product / Sum of MW of Reactants) x 100

Atom Economy ≈ (192.06 / 294.96) x 100 ≈ 65.1%

This calculation indicates that a significant portion of the reactant atoms ends up in the sodium bromide byproduct. Synthetic routes with higher atom economy would be considered "greener." For example, a hypothetical direct addition of HBr and HN₃ across a double bond in a C₅ precursor would have 100% atom economy, though such a reaction is not synthetically straightforward.

Reactivity Profiles and Mechanistic Investigations of 1 Azido 5 Bromopentane

Electrophilic and Nucleophilic Transformations of the Bromo Moiety in 1-Azido-5-bromopentane

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. The bromine atom serves as a good leaving group, facilitating a variety of substitution reactions.

The primary alkyl bromide functionality of this compound readily undergoes intermolecular nucleophilic substitution, typically via an SN2 mechanism. This reaction involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

This reactivity is widely exploited to introduce a diverse range of functional groups. For instance, the bromine can be substituted by various nucleophiles such as amines or thiols to create secondary intermediates. vulcanchem.com A specific application involves the reaction of this compound with 5-fluorouracil (B62378) (5-FU) in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov In this process, the deprotonated 5-FU acts as the nucleophile, displacing the bromide to form a new C-N bond, effectively tethering the azidopentyl linker to the drug molecule. vulcanchem.comnih.gov This type of substitution is a foundational step in synthesizing more complex molecules where the azido (B1232118) group is reserved for subsequent "click" chemistry applications. nih.gov

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 5-Fluorouracil | DBU (base) | N-alkylated 5-Fluorouracil derivative | nih.gov |

| Generic Amines (R-NH2) | Typically basic conditions | Secondary Amine (R-NH-(CH2)5-N3) | vulcanchem.com |

| Generic Thiols (R-SH) | Typically basic conditions | Thioether (R-S-(CH2)5-N3) | vulcanchem.com |

While less common for a flexible five-carbon chain, intramolecular reactions involving the bromo moiety are theoretically possible, particularly after the transformation of the azide (B81097) group. If the azide at one end of the molecule is converted into a nucleophilic group (e.g., an amine via reduction), this new functionality could potentially attack the electrophilic carbon at the other end, displacing the bromide to form a cyclic amine (e.g., a substituted piperidine). The efficiency of such cyclizations is often dependent on factors like chain length, which influences the thermodynamic stability of the resulting ring, and reaction conditions that favor intramolecular over intermolecular processes, such as high dilution.

The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This process is typically initiated by radical initiators (like AIBN) or photolysis. A common synthetic application for alkyl bromides is radical dehalogenation. libretexts.org In the context of this compound, reaction with a radical mediator such as tributyltin hydride (Bu3SnH) and a radical initiator would generate a tributyltin radical. libretexts.org This radical would abstract the bromine atom to form tributyltin bromide and a 5-azidopentyl radical. libretexts.org The carbon radical is then quenched by abstracting a hydrogen atom from another molecule of tributyltin hydride, yielding 1-azidopentane (B1267022) and regenerating the tributyltin radical to continue the chain reaction. libretexts.org

Reactivity of the Azide Functionality in this compound

The azide group (-N3) is an energy-rich functionality known for its participation in 1,3-dipolar cycloadditions. It is relatively stable and does not interfere with the nucleophilic substitution reactions at the bromine center, allowing for sequential functionalization.

The most prominent reaction of the azide group in this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction provides a highly efficient and reliable method for covalently linking the this compound moiety to molecules containing a terminal alkyne. nih.gov The reaction results in the formation of a stable, five-membered 1,2,3-triazole ring. nih.gov

This transformation has been used to synthesize hybrid molecules for pharmaceutical research. vulcanchem.comnih.gov For example, this compound can first react with a drug molecule like 5-fluorouracil via its bromo- end, and the resulting azido-functionalized drug is then "clicked" onto a second molecule, such as a propargyl-modified coumarin (B35378), using CuAAC. vulcanchem.comnih.gov This modular approach allows for the rapid assembly of complex molecular architectures. nih.gov The reaction is known for its high fidelity and compatibility with a wide range of functional groups. nih.gov

Regioselectivity: A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper(I)-catalyzed process exclusively yields the 1,4-disubstituted product. nih.govrsc.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then coordinates with the azide. nih.gov The subsequent steps lead specifically to the formation of the C-N bond between the terminal nitrogen of the azide and the internal carbon of the alkyne, ensuring the 1,4-regiochemistry. nih.govnih.gov This high level of control is crucial for applications where precise connectivity is required. nih.gov

Reaction Kinetics: The kinetics of the CuAAC reaction can be complex, often involving multiple reversible steps. nih.gov For ligand-free systems, the rate has been shown to be second order with respect to the concentration of copper(I) ions. nih.gov The rate-limiting step is generally considered to be the formation of the new N-C bond within the copper-azide-alkyne complex. nih.gov The reaction rate can be significantly enhanced by the use of ligands that stabilize the Cu(I) oxidation state and prevent disproportionation. mdpi.com Ligands such as pentamethyldiethylenetriamine (PMDTA) or tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are commonly used to accelerate the reaction and improve yields. nih.govmdpi.comnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Reaction Type | [3+2] Cycloaddition | nih.gov |

| Reactants | Azide (from this compound) and a terminal alkyne | nih.gov |

| Catalyst | Copper(I) source (e.g., CuI, Cu wire, CuBr) | nih.govnih.govmdpi.com |

| Key Feature | High efficiency and reliability ("Click Chemistry") | researchgate.net |

| Regioselectivity | Exclusively forms the 1,4-disubstituted 1,2,3-triazole isomer | nih.govrsc.org |

| Common Ligands | PMDTA, TBTA (to stabilize Cu(I) and increase rate) | nih.govmdpi.comnih.gov |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Scope and Limitations in Diverse Alkyne Substrates

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and the azide moiety of this compound readily participates in this transformation to form stable 1,2,3-triazole linkages. nih.govrsc.org The reaction's success, however, is highly dependent on the nature of the alkyne substrate.

The scope of the CuAAC reaction with this compound is generally broad for terminal alkynes but significantly limited for internal alkynes. This limitation arises from the reaction mechanism, which requires the formation of a copper(I) acetylide intermediate—a process that does not occur with internal alkynes under standard CuAAC conditions. mdpi.com

Key factors influencing the scope include:

Alkyne Substitution: Terminal alkynes (RC≡CH) are excellent substrates, reacting efficiently to produce the 1,4-disubstituted triazole regioisomer exclusively. wikipedia.org Internal alkynes (RC≡CR') are generally unreactive in CuAAC, which represents a major limitation of this methodology. acs.orgnih.gov

Electronic Effects: The reactivity of the terminal alkyne can be subtly influenced by its electronic properties. While most terminal alkynes react well, those activated with electron-withdrawing groups, such as propiolamides, may exhibit slightly enhanced reaction rates. nih.gov Conversely, extreme steric hindrance near the alkyne can slow the reaction.

Substrate Complexity: this compound has been successfully employed to link complex molecular scaffolds. For instance, it has been used in the synthesis of 5-fluorouracil-coumarin conjugates, where the azide reacts with a propargyl-modified coumarin derivative, demonstrating compatibility with larger, functionalized molecules. nih.gov

The table below summarizes the general scope and limitations of this compound in CuAAC reactions.

| Alkyne Substrate Type | Reactivity with this compound | Typical Product | Limitations & Notes |

| Terminal Alkynes (Aliphatic) | High | 1,4-Disubstituted Triazole | Generally robust and high-yielding. |

| Terminal Alkynes (Aromatic) | High | 1,4-Disubstituted Triazole | Phenylacetylene and its derivatives are common, effective substrates. mdpi.com |

| Propargyl Ethers/Amides | High | 1,4-Disubstituted Triazole | Excellent substrates, often used for bioconjugation. nih.gov |

| Electron-deficient Alkynes | High | 1,4-Disubstituted Triazole | May exhibit slightly accelerated reaction rates. nih.gov |

| Internal Alkynes | Very Low / No Reaction | N/A | A fundamental limitation of the CuAAC mechanism. acs.org |

| Sterically Hindered Alkynes | Moderate to Low | 1,4-Disubstituted Triazole | Reaction rates can be significantly reduced. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without a metal catalyst. The reaction is driven by the release of ring strain from a cyclooctyne (B158145) derivative upon cycloaddition with an azide. magtech.com.cn Given its primary alkyl azide structure, this compound is a suitable substrate for SPAAC reactions.

The driving force of the reaction is the high internal energy of strained cyclic alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN). magtech.com.cnnih.gov This inherent reactivity allows the cycloaddition to proceed under mild, physiological conditions, making it a true bioorthogonal reaction. nih.govmagtech.com.cn While specific kinetic data for this compound in SPAAC are not widely reported, its reactivity is expected to be comparable to other small molecule alkyl azides. The reaction is highly selective, as the strained alkyne and azide are mutually reactive and inert to most other biological functional groups. rsc.org

Staudinger Ligation and Other Azide Reduction/Derivatization Pathways

The azide group of this compound can be converted to a primary amine through various reductive pathways, most notably the Staudinger reaction. This transformation significantly expands the synthetic utility of the parent molecule, allowing the introduction of a nucleophilic amine for subsequent derivatization.

The Staudinger reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgyoutube.com The reaction is exceptionally mild and chemoselective, tolerating a wide variety of functional groups, including the bromoalkane moiety present in the molecule. organic-chemistry.org

Beyond the Staudinger reaction, several other methods are effective for the reduction of the azide in this compound:

Catalytic Hydrogenation: This is a common and efficient method where the azide is reduced using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). thieme-connect.de This method is highly effective but may be incompatible with other reducible functional groups in a more complex substrate.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can reduce azides to amines. However, these reagents are highly reactive and lack the chemoselectivity of the Staudinger reaction, as they would also react with other functional groups.

Catalytic Hydride Transfer: Milder and more selective reductions can be achieved with reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, such as cobalt(II) chloride (CoCl₂) or tin(IV) compounds. cmu.eduorganic-chemistry.org These systems offer a practical alternative to catalytic hydrogenation.

| Reduction Method | Reagents | Key Features |

| Staudinger Reaction | 1. PPh₃2. H₂O | Extremely mild and chemoselective; byproduct (Ph₃P=O) can complicate purification. wikipedia.org |

| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction; may reduce other functional groups (alkenes, etc.). thieme-connect.de |

| Catalytic NaBH₄ Reduction | NaBH₄, CoCl₂ | Mild conditions, good yields, high chemoselectivity. organic-chemistry.org |

Other 1,3-Dipolar Cycloaddition Reactions (Excluding Click Chemistry)

While CuAAC and SPAAC are the most prominent cycloaddition reactions for azides, the azide group of this compound can also participate in other 1,3-dipolar cycloadditions. The classical Huisgen 1,3-dipolar cycloaddition is the thermal, uncatalyzed reaction between an azide and an alkyne. wikipedia.orgorganic-chemistry.org

Unlike its catalyzed counterparts, the thermal Huisgen cycloaddition typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, limiting its synthetic utility where regiocontrol is critical. wikipedia.orgnih.gov The reaction of this compound with an asymmetrical alkyne under thermal conditions would be expected to yield both regioisomeric products.

Furthermore, azides can undergo 1,3-dipolar cycloadditions with other dipolarophiles, such as strained or electron-deficient alkenes, to form triazoline rings. However, these reactions are generally less common than azide-alkyne cycloadditions due to the lower reactivity of most alkene dipolarophiles compared to alkynes. wikipedia.org

Chemo- and Regioselectivity in Dual-Functionalized this compound Reactivity

A key feature of this compound is the orthogonal reactivity of its two functional groups. The alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, while the azide group is primed for cycloaddition or reduction. This differential reactivity allows for controlled, stepwise functionalization, making the molecule an effective hetero-bifunctional linker.

Chemoselectivity is demonstrated by the ability to selectively react one functional group while leaving the other intact. For example, the bromide can be displaced by a nucleophile (such as an amine, thiol, or carboxylate) without affecting the azide. Subsequently, the azide can be used in a cycloaddition reaction. This stepwise approach has been utilized in the synthesis of complex molecular conjugates. In one reported synthesis, the bromide of this compound first reacts with 5-fluorouracil under basic conditions. The resulting azido-functionalized molecule is then conjugated to a coumarin derivative via CuAAC, showcasing perfect chemocontrol. nih.gov

Regioselectivity primarily concerns the outcome of the cycloaddition reaction.

In CuAAC , the reaction is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. This is a direct consequence of the copper-mediated mechanism. mdpi.com

In SPAAC , the regioselectivity depends on the asymmetry of the cyclooctyne, but many common cyclooctynes produce a single regioisomer or a predictable mixture.

In thermal Huisgen cycloadditions , regioselectivity is often poor, leading to mixtures of 1,4- and 1,5-isomers, as the electronic and steric factors governing the transition state are not strongly differentiating. nih.gov

Computational and Theoretical Insights into this compound Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of the reactions involving the azide group. rsc.org While studies may not focus specifically on this compound, the findings for analogous alkyl azides are directly applicable.

CuAAC Mechanism: DFT calculations have confirmed that the CuAAC reaction does not proceed via a concerted [3+2] cycloaddition. Instead, it follows a stepwise pathway involving copper-acetylide intermediates. mdpi.com Calculations show that this stepwise mechanism has a significantly lower activation barrier than the uncatalyzed thermal reaction, explaining the dramatic rate acceleration. The calculations also rationalize the high regioselectivity, showing a strong energetic preference for the transition state leading to the 1,4-isomer. mdpi.com

Role of the 5-Bromopentyl Chain: For both CuAAC and SPAAC, the 5-bromopentyl chain of this compound is considered electronically innocent. It does not exert a significant electronic effect on the azide group's frontier molecular orbitals (HOMO/LUMO). Therefore, its impact on the intrinsic reactivity of the azide is minimal. Its primary role is that of a linker, and any influence on reactivity would likely be steric in nature, which is negligible in this flexible, unbranched chain.

Applications of 1 Azido 5 Bromopentane As a Versatile Synthetic Intermediate

Construction of Heterocyclic Architectures Utilizing 1-Azido-5-bromopentane

The distinct reactivity of the azide (B81097) and bromide moieties in this compound makes it an ideal linker for the synthesis of diverse heterocyclic structures, including nitrogen-containing heterocycles, macrocycles, and bridged systems.

The primary application of this compound in this context is through the CuAAC reaction to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for creating complex molecular architectures under mild conditions. nih.govnih.gov

A notable example is the synthesis of novel 5-fluorouracil-coumarin conjugates. vulcanchem.comnih.gov In this multi-step synthesis, this compound serves as a crucial linker. First, the bromo- end of the molecule is reacted with the anticancer drug 5-fluorouracil (B62378) (5-FU) under basic conditions. Subsequently, the azide-functionalized 5-FU derivative undergoes a CuAAC reaction with a propargyl-modified coumarin (B35378) derivative. vulcanchem.comnih.gov This sequence results in a hybrid molecule where the 5-FU and coumarin pharmacophores are connected by a pentyl-triazole linker, a structure that would be challenging to assemble without a bifunctional intermediate like this compound.

| Reactant 1 | Reactant 2 | Key Reagent | Heterocycle Formed | Reference |

| Azide-functionalized 5-fluorouracil | Propargyl-modified coumarin | Copper(I) catalyst | 1,2,3-triazole | vulcanchem.comnih.gov |

This table illustrates the use of an intermediate derived from this compound in the synthesis of a triazole-containing conjugate.

The bifunctional nature of this compound is well-suited for the construction of macrocycles and bridged systems, which are of significant interest in medicinal chemistry and materials science. colab.ws Macrocyclization can be achieved by reacting this compound with a molecule containing two compatible functional groups. For instance, a linear molecule possessing two terminal alkyne groups could be cyclized by the addition of this compound, where the azide reacts with one alkyne and the bromide is converted to a group that can react with the second alkyne in a subsequent step. The CuAAC reaction is a favored method for such cyclizations due to its efficiency and the stability of the resulting triazole linkage. core.ac.ukrsc.org

Similarly, this compound can act as a linker to create bridged systems. dntb.gov.ua In this approach, the molecule is used to connect two separate molecular scaffolds or different positions within the same molecule. For example, the bromo- end could be attached to one part of a molecule via nucleophilic substitution, and the azide end could then be "clicked" onto an alkyne-functionalized second part, forming a stable, covalently linked bridged structure. This strategy allows for precise control over the distance and orientation between the connected components.

Polymer Chemistry and Advanced Materials Science Applications of this compound

In polymer and materials science, this compound is a valuable tool for modifying and creating novel polymeric architectures. Its ability to introduce azide functionality allows for the application of click chemistry in polymer synthesis and modification.

This compound can be employed to functionalize polymer surfaces and backbones, imparting new properties or providing sites for further modification. nih.govnih.gov In the "grafting-to" approach, pre-synthesized polymer chains are attached to a substrate or another polymer backbone. mdpi.com For example, a polymer surface with reactive groups (e.g., hydroxyls) can be reacted with the bromo- end of this compound. This process blankets the surface with azide groups, which are then available for CuAAC reactions with alkyne-terminated molecules or polymers, effectively grafting them onto the surface. nih.gov This method is useful for creating polymer brushes and modifying the surface properties of materials.

| Grafting Method | Description | Role of this compound |

| Grafting-to | Pre-formed polymer chains are attached to a backbone or surface. | Acts as a linker to first functionalize the surface with azide groups for subsequent "clicking" of alkyne-terminated polymers. mdpi.comnih.gov |

| Surface Functionalization | Modifying the surface of a material to alter its properties. | Introduces azide groups onto a surface, enabling the attachment of various molecules via click chemistry. nih.govresearchgate.net |

This interactive table summarizes methodologies for polymer functionalization where this compound can be a key reagent.

The synthesis of well-defined block copolymers can be achieved through the modular "click" coupling of different polymer blocks. researchgate.netnih.gov An alkyne-terminated polymer and an azide-terminated polymer can be efficiently joined using CuAAC. This compound can be used to introduce the necessary azide terminus to a polymer chain. For instance, a polymer synthesized via a method that leaves a reactive halide end-group can be converted to an azide-terminated polymer through reaction with sodium azide, or a polymer with a hydroxyl terminus can be reacted with this compound (after converting the hydroxyl to a good leaving group) to attach the azidopentyl group.

This compound is also instrumental in creating polymer-drug conjugates. nih.govnih.gov As detailed previously, the synthesis of 5-fluorouracil-coumarin hybrids is a prime example. vulcanchem.comnih.gov In this conjugate, the this compound linker covalently attaches the drug (5-FU) to another molecule (coumarin), which could be considered a component of a larger polymer system. This covalent linkage can improve the drug's solubility, stability, and pharmacokinetic profile. nih.gov

Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures. This compound can play a crucial role in designing molecules that undergo self-assembly. By linking hydrophilic and hydrophobic moieties, it can be used to create amphiphilic molecules.

The 5-fluorouracil-coumarin conjugates, synthesized using this compound as a linker, demonstrate this principle effectively. These hybrid molecules are amphiphilic and can self-assemble in aqueous solutions to form stable nanoparticles. vulcanchem.comnih.gov The hydrophobic coumarin groups likely form the core of these nanoparticles, while the more hydrophilic 5-FU and the triazole ring are exposed to the aqueous environment. Research has shown these nanoparticles to be uniform in size, with diameters around 120-150 nm. vulcanchem.com This self-assembly behavior is critical for potential drug delivery applications, as it can protect the drug during circulation and potentially enhance its delivery to target sites. nih.govrsc.org

| Conjugate | Self-Assembly Behavior | Resulting Structure | Size (nm) | Reference |

| 5-FU-coumarin (CP1) | Forms stable aggregates in aqueous media | Nanoparticles | 120 ± 15 | vulcanchem.com |

| 5-FU-coumarin (CP2) | Forms stable aggregates in aqueous media | Nanoparticles | 150 ± 20 | vulcanchem.com |

This data table presents the research findings on the self-assembly of conjugates synthesized using this compound.

Bioconjugation and Chemical Biology Applications of this compound

This compound has emerged as a significant tool in the fields of bioconjugation and chemical biology due to its heterobifunctional nature. The molecule possesses two distinct reactive termini: a terminal azide group and a primary alkyl bromide. This dual functionality allows for sequential or orthogonal chemical modifications, making it an ideal component for linking different molecular entities. The azide group is a key participant in bioorthogonal "click chemistry" reactions, while the bromo group is susceptible to nucleophilic substitution, providing a versatile platform for constructing complex biomolecular architectures. vulcanchem.comnih.govinterchim.fr

Development of Chemical Linkers and Spacers for Bioconjugation

The unique structure of this compound, featuring a reactive handle at each end of a flexible five-carbon chain, makes it a valuable building block for the synthesis of chemical linkers and spacers. vulcanchem.com These linkers are crucial for connecting biomolecules, such as proteins or nucleic acids, to other molecules like drugs, probes, or surfaces, without significantly perturbing their biological function. The five-carbon chain acts as a spacer, providing spatial separation between the conjugated partners, which can be critical for maintaining the activity of the biomolecule and overcoming steric hindrance.

A notable application is in the synthesis of hybrid molecules for pharmaceutical research. For instance, this compound serves as a linker in the creation of 5-fluorouracil-coumarin conjugates. vulcanchem.comnih.gov In this synthesis, the bromine atom undergoes nucleophilic substitution with a molecule like 5-fluorouracil, while the azide group remains available for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a propargyl-modified coumarin. vulcanchem.com This strategy demonstrates the compound's utility in modularly constructing complex therapeutic agents. The balance of reactivity between the bromo group and the stability of the azido (B1232118) group allows for controlled, stepwise conjugation. vulcanchem.com

The table below summarizes the characteristics of linkers based on the functionalities present in this compound.

| Functional Group | Reaction Type | Partner Group | Key Features |

| Azide (-N₃) | Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) | Terminal or Strained Alkynes | Bioorthogonal, high selectivity, high yield, mild reaction conditions. nih.govinterchim.fr |

| Bromo (-Br) | Nucleophilic Substitution | Amines, Thiols, Carboxylates | Forms stable carbon-heteroatom bonds; reactivity can be tuned. vulcanchem.com |

Strategies for Biomolecule Functionalization and Labeling

The azide moiety of this compound is central to its application in biomolecule functionalization and labeling. The azide group is nearly absent in biological systems, making it a bioorthogonal chemical handle. nih.govnih.gov This means it does not react with native biological functionalities, ensuring that labeling reactions are highly specific to an intended target that has been modified with a complementary alkyne group. interchim.frnih.gov

The primary strategy for utilizing the azide group is through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". nih.govnih.gov There are two main variants employed in bioconjugation:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov This method is widely used to label proteins, nucleic acids, and other biomolecules that have been metabolically, genetically, or chemically engineered to contain an alkyne group. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. nih.govnih.gov This reaction uses a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a catalyst. nih.govnih.gov This approach has proven effective for labeling biomolecules on the surface of or inside living cells. nih.gov

By first reacting the bromo- end of this compound with a biomolecule of interest, an azide handle can be installed. This azide-functionalized biomolecule can then be subjected to CuAAC or SPAAC to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules for imaging and detection purposes. interchim.fr

The following table compares the two main azide-alkyne cycloaddition strategies.

| Reaction | Catalyst Required | Key Advantages | Common Applications |

| CuAAC | Copper(I) | Fast reaction kinetics, high yield, simple starting materials (terminal alkynes). nih.gov | In vitro labeling, surface modification, synthesis of conjugates. nih.govnih.gov |

| SPAAC | None (Copper-free) | Bioorthogonal for live-cell imaging, avoids copper toxicity. nih.govnih.gov | Labeling biomolecules in living cells and organisms. nih.gov |

Precursor for Advanced Organic Materials and Functional Dyes

Beyond bioconjugation, this compound and similar azido-functionalized molecules are valuable precursors in materials science for the synthesis of advanced organic materials. The principles of click chemistry, particularly the azide-alkyne cycloaddition, are leveraged to create and functionalize polymers, nanoparticles, and other macromolecular structures. nih.gov

The ability to form stable triazole linkages via CuAAC allows for the efficient construction of complex polymer architectures. nih.gov For example, an azido-functionalized monomer or prepolymer can be "clicked" with an alkyne-functionalized counterpart to create block copolymers, graft copolymers, or cross-linked polymer networks. nih.govnsf.gov An azido-functionalized polyurethane, for instance, can be cross-linked with di-alkyne molecules to form tunable elastomers with specific mechanical properties. nsf.gov The modularity of this approach allows for precise control over the material's final properties.

In a relevant application, conjugates of 5-fluorouracil and coumarin, synthesized using this compound as a linker, were shown to self-assemble into stable nanoparticles in aqueous media. vulcanchem.com These nanoparticles, with sizes around 120-150 nm, represent a form of advanced organic material designed for improved drug delivery. vulcanchem.com The formation of such structured materials highlights the role of the linker in dictating the supramolecular properties of the final conjugate.

While the direct synthesis of functional dyes using this compound as a primary chromophore precursor is not extensively documented, its role as a linker is paramount. It can be used to attach existing dye molecules to polymers or biomolecules, thereby creating functional materials for applications in sensing and imaging. The triazole ring formed during the click reaction is a stable, aromatic heterocycle that can be integrated into conjugated systems, potentially modulating the electronic and photophysical properties of the final material.

The table below provides examples of advanced materials synthesized using the azide-alkyne click reaction methodology.

| Material Type | Monomers/Precursors | Click Reaction Used | Resulting Properties/Applications |

| Cross-linked Elastomers | Azido-functionalized polyurethane + di-alkyne crosslinker | CuAAC | Tunable mechanical properties, biocompatible materials. nsf.gov |

| Graft Copolymers | Polymer backbone with alkyne side chains + azido-terminated polymer grafts | CuAAC | Combines properties of different polymers (e.g., hydrophobic core, hydrophilic shell). nih.gov |

| Drug-Conjugate Nanoparticles | 5-FU and Coumarin linked via this compound derived spacer | CuAAC | Self-assembly into stable nanoparticles for potential drug delivery. vulcanchem.com |

| Functionalized Surfaces | Azide-modified surfaces + alkyne-bearing molecules (e.g., dyes, biomolecules) | CuAAC / SPAAC | Biosensors, biocompatible coatings. nih.gov |

Advanced Analytical Methodologies for the Structural Elucidation of 1 Azido 5 Bromopentane and Its Derivatives

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C, APT/DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-Azido-5-bromopentane, distinct signals corresponding to the different proton environments are observed. The protons on the carbon adjacent to the bromine atom (CH₂Br) and the azide (B81097) group (CH₂N₃) typically appear as triplets due to coupling with the neighboring methylene (B1212753) groups. The remaining methylene protons in the pentyl chain present as a more complex multiplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pentyl chain. The chemical shifts of the carbons directly attached to the electron-withdrawing bromine and azide functionalities are characteristically shifted downfield. Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons, further confirming the structural assignment. nih.gov

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| CH₂Br | ~3.4 (triplet) | ~33.3 |

| CH₂N₃ | ~3.3 (triplet) | ~51.2 |

| -(CH₂)₃- | ~1.5-1.9 (multiplet) | ~25.3, ~28.1, ~32.2 |

Infrared (IR) Spectroscopy Methodologies (e.g., FT-IR, ATR)

Infrared (IR) spectroscopy is a rapid and effective method for the identification of functional groups within a molecule. The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group, which typically appears around 2100 cm⁻¹. nih.gov The presence of this band is a clear indicator of the successful incorporation of the azide functionality. The C-Br stretching vibration is also present but is generally weaker and appears in the fingerprint region of the spectrum. Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining FT-IR spectra of liquid samples like this compound.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

|---|---|

| Azide (N₃) asymmetric stretch | ~2100 |

| C-H stretch (alkane) | ~2850-2960 |

| C-Br stretch | ~560-690 |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For a volatile compound like this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the molecule. A key feature to observe would be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity separated by two mass units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Fragmentation patterns can also provide valuable structural information. Common fragmentation pathways for alkyl azides involve the loss of a nitrogen molecule (N₂), while alkyl bromides can undergo cleavage of the C-Br bond or loss of HBr. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the assessment of its purity.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a suitable technique for the analysis and purification of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

The choice of the stationary phase is critical for achieving good separation. A non-polar or moderately polar column would likely be effective for separating this compound from related compounds based on differences in boiling points and polarities. A flame ionization detector (FID) is commonly used for the detection of organic compounds, while a mass spectrometer (GC-MS) can be coupled to the GC for definitive identification of the separated components based on their mass spectra.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice.

In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to optimize the separation. Detection can be achieved using a UV detector, as the azide group has a weak UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Column Chromatography and Thin-Layer Chromatography (TLC) Methodologies

Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques for the purification and monitoring of reactions involving this compound.

Column Chromatography:

This technique is the primary method for the purification of this compound following its synthesis. researchgate.net A common protocol involves the use of silica (B1680970) gel as the stationary phase and a non-polar eluent system. researchgate.net The crude product is loaded onto the column and eluted with a solvent mixture, typically a gradient of hexanes and ethyl acetate. researchgate.net

A specific, documented method for the purification of this compound utilizes a solvent system of hexanes to a 9:1 mixture of hexanes and ethyl acetate. researchgate.netfluorochem.co.uk This process effectively separates the desired product from unreacted starting materials and byproducts, yielding this compound as a colorless liquid. researchgate.net The selection of a relatively non-polar eluent is crucial, as this compound itself is a relatively non-polar molecule. The polarity of the solvent system can be gradually increased to elute more polar impurities if necessary. researchgate.net

Thin-Layer Chromatography (TLC):

TLC is an indispensable tool for monitoring the progress of reactions involving this compound, such as its synthesis from 1,5-dibromopentane (B145557) or its subsequent conversion into derivatives. Due to the lack of a strong chromophore in this compound, visualization on TLC plates often requires the use of specific staining agents, as UV light is not effective. nih.gov

Several methods are available for the visualization of organic azides on TLC plates:

Molybdato-phosphoric acid: This reagent can be used for staining, but it is a strong oxidizing agent and lacks selectivity, as it tends to stain most functional groups. nih.gov

Triphenylphosphine-ninhydrin stain: A highly effective and sensitive method involves a two-step process. First, the TLC plate is dipped in a solution of triphenylphosphine (B44618), which reduces the azide to the corresponding amine. After drying, the plate is treated with a ninhydrin (B49086) solution and heated. The resulting amines react with ninhydrin to produce highly visible, colored spots (often purple), allowing for the clear identification of the azide-containing compound. nih.govvulcanchem.commdpi.comeurjchem.com

"Click-staining" reagent: This method is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The TLC plate is treated with a mixture containing a terminal alkyne (such as propargyl alcohol) and a copper(I) source. The azide on the plate reacts in situ to form a triazole, which can be visualized. This method is highly selective for azides and amines. nih.gov

The choice of developing solvent for TLC will depend on the specific reaction being monitored but will generally consist of a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent like ethyl acetate.

Below is an interactive data table summarizing the chromatographic conditions for this compound.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Purpose |

| Column Chromatography | Silica Gel | Hexanes to Hexanes/Ethyl Acetate (9:1) | Not Applicable | Purification of crude product |

| Thin-Layer Chromatography | Silica Gel | Hexanes/Ethyl Acetate mixtures | Triphenylphosphine followed by Ninhydrin stain | Reaction monitoring and purity assessment |

| Thin-Layer Chromatography | Silica Gel | Hexanes/Ethyl Acetate mixtures | Propargyl alcohol and Copper(I) ("Click" stain) | Reaction monitoring and purity assessment |

Elemental Analysis Techniques

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. For this compound and its derivatives, this method provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for confirming that the synthesized product has the expected atomic composition.

The molecular formula of this compound is C₅H₁₀BrN₃, with a molecular weight of 192.06 g/mol . Based on this, the theoretical elemental composition can be calculated. Modern elemental analyses are typically performed using automated elemental analyzers, such as the Thermo Scientific Flash Smart elemental analyzer, which can provide rapid and accurate results for C, H, and N content. vulcanchem.com

The theoretical and experimentally determined elemental compositions are then compared. A close correlation between the theoretical and found values provides strong evidence for the compound's identity and purity.

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 31.27 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.26 |

| Bromine | Br | 79.90 | 1 | 79.90 | 41.60 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 21.88 |

| Total | 192.08 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound is a liquid at room temperature and thus not amenable to single-crystal X-ray diffraction, this technique is invaluable for the absolute structure determination of its solid derivatives. When this compound is used as a linker or building block to create more complex, crystalline molecules, X-ray crystallography provides unambiguous proof of structure, including stereochemistry and conformation in the solid state.

The process involves irradiating a single crystal of the derivative with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the precise positions of the atoms can be determined.

For example, derivatives of this compound, such as those formed through "click" chemistry to create triazoles or through substitution reactions to form complex heterocyclic systems, can often be crystallized. The resulting crystal structures provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Below is a data table that provides an example of the kind of crystallographic data that can be obtained for a crystalline derivative of a bromo-containing organic compound. This data is for a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, illustrating the detailed structural information that X-ray crystallography can provide. researchgate.net

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

| Z | 1 |

| Temperature (K) | 149.99(10) |

| Radiation | MoKα (λ = 0.71073 Å) |

| R-factor (R₁) | 0.0622 |

| wR₂ | 0.1994 |

Future Research Directions and Emerging Opportunities for 1 Azido 5 Bromopentane

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 1-azido-5-bromopentane involves the nucleophilic substitution of one bromine atom in 1,5-dibromopentane (B145557) with sodium azide (B81097), typically in a solvent like dimethylformamide (DMF). acs.org While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research is focused on developing pathways that are safer, more efficient, and environmentally benign.

Key areas of exploration include:

Flow Chemistry: Continuous flow synthesis offers a promising alternative to traditional batch processing for the production of organic azides. cam.ac.ukrsc.org Flow reactors can significantly enhance safety by minimizing the volume of hazardous reagents at any given time and allowing for precise control over reaction parameters like temperature and pressure. This approach can lead to higher yields, reduced reaction times, and easier scalability. rsc.org

Green Solvents and Catalysts: Research into replacing traditional solvents like DMF with greener alternatives, such as water or bio-based solvents, is a critical goal. frontiersin.org The use of phase-transfer catalysts can facilitate the reaction in biphasic systems, reducing the need for organic solvents and simplifying product purification. mdma.ch Furthermore, exploring polymer-supported azide reagents could streamline the process by allowing for easy separation and recycling of the azide source. researchgate.net

Alternative Azide Sources: Investigating less hazardous azide sources to replace sodium azide could mitigate safety concerns associated with the accumulation of potentially explosive intermediates.

| Synthesis Approach | Potential Advantages | Research Focus |

| Continuous Flow | Enhanced safety, precise control, scalability, higher yields | Optimization of reactor design, integration of in-line purification |

| Green Solvents | Reduced environmental impact, improved safety | Use of water, ionic liquids, or bio-solvents; phase-transfer catalysis |

| Solid-Supported Reagents | Simplified purification, reagent recyclability | Development of stable and efficient polymer-supported azide donors |

Expanding Reactivity Profiles Through Catalytic and Photochemical Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its azide and bromo functionalities. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent reaction for the azide group, future research is aimed at expanding its reaction repertoire through novel catalytic and photochemical methods. nih.gov

Catalytic Transformations: The azide moiety is primarily used for CuAAC to form 1,4-disubstituted 1,2,3-triazoles. nih.gov Emerging research directions include:

Ruthenium-Catalyzed Cycloaddition (RuAAC): Unlike CuAAC, RuAAC typically yields the 1,5-disubstituted triazole isomer. wikipedia.org Developing selective RuAAC protocols for this compound would provide access to a different class of triazole-linked structures, expanding the chemical space available for drug discovery and materials science.

Organocatalysis: Metal-free click reactions are highly desirable to avoid potential metal contamination in biological or electronic applications. acs.orgnih.govacs.org The development of organocatalysts that can promote the azide-alkyne cycloaddition under mild conditions is a significant area of future research.

Photochemical Transformations: Photochemistry offers a powerful tool for forming covalent bonds with spatiotemporal control.

Nitrene Formation: Upon UV irradiation, the azide group can release nitrogen gas to form a highly reactive nitrene intermediate. mdpi.comnih.gov This nitrene can undergo various reactions, including C-H insertion, allowing for the covalent attachment of the pentane linker to a wide range of organic substrates, such as polymers, without requiring pre-functionalized materials. acs.org This is particularly useful for surface modification and the cross-linking of polymer films. acs.org

Photocatalytic Activation of the C-Br Bond: Recent advances in visible-light photocatalysis have enabled the activation of unactivated alkyl bromides to form alkyl radicals under mild conditions. dntb.gov.uaarizona.edu Applying these methods to this compound could open up new reaction pathways for the bromo end of the molecule, such as coupling with alkenes or arenes, that are complementary to traditional nucleophilic substitution reactions. nih.govresearchgate.net

| Transformation Type | Functional Group | Key Reaction | Potential Application |

| Catalytic | Azide | Ruthenium-Catalyzed Cycloaddition (RuAAC) | Synthesis of 1,5-triazole isomers for novel materials and probes |

| Catalytic | Azide | Organocatalyzed Cycloaddition | Metal-free synthesis of triazoles for sensitive biological systems |

| Photochemical | Azide | Nitrene Insertion | Reagent-free polymer cross-linking and surface functionalization |

| Photochemical | Bromo | Radical Formation via Photocatalysis | C-C bond formation under mild conditions for complex molecule synthesis |

Development of Advanced Materials and Functional Devices

The bifunctional nature of this compound makes it an ideal building block for the construction of advanced materials and the functionalization of surfaces for specific devices. Its ability to connect two different molecular entities provides a molecular bridge to impart new properties to materials.

Future opportunities in this area include:

Surface Functionalization: The compound can be used to modify surfaces by first attaching one end (e.g., the bromo group via substitution) to a substrate, and then using the other end (the azide) to "click" on a desired functional molecule, such as a biomolecule or a sensor dye. nih.govresearchgate.netresearchgate.net This approach is valuable for creating biocompatible coatings on medical implants, developing biosensors, and fabricating microarrays.

Polymer and Hydrogel Synthesis: this compound can act as a cross-linker to form polymer networks and hydrogels. By reacting with polymer chains containing complementary functional groups (e.g., alkynes), it can create stable, covalently linked networks. This is crucial for applications in drug delivery, tissue engineering, and soft robotics.

Development of Functional Nanoparticles: As a linker, it can be used to conjugate targeting ligands, imaging agents, or therapeutic molecules to the surface of nanoparticles, creating multifunctional platforms for diagnostics and therapy. nih.gov

Emerging Electronic Materials: In materials science, precise control over molecular architecture is key. researchgate.net This linker could be employed in the synthesis of complex organic frameworks or conductive polymers, where the defined length and reactivity of the pentane chain can influence the material's electronic and optical properties. mdpi.comrsc.org

Integration into Automated and High-Throughput Synthesis Platforms

The fields of drug discovery and materials science increasingly rely on automated and high-throughput methods to accelerate the synthesis and screening of new compounds. this compound is well-suited for these platforms due to its dual, predictable reactivity, which allows for its use as a staple linker in combinatorial chemistry. nih.gov

Future directions include:

Combinatorial Library Synthesis: Automated synthesizers can use this compound to systematically connect a diverse set of building blocks. For instance, a library of compounds can be generated by first reacting the bromo-end with a set of amines or phenols, followed by a click reaction of the azide-end with a library of alkynes. This modular approach can rapidly produce thousands of distinct compounds for biological screening. youtube.com

DNA-Encoded Libraries (DELs): In DEL technology, each chemical compound is tagged with a unique DNA barcode. This compound can serve as a linker to connect a chemical building block to a DNA tag, facilitating the synthesis of vast libraries for affinity-based screening.

Robotic Synthesis Platforms: The robustness of the reactions involving both the azide and bromide moieties makes them amenable to execution by robotic systems. nih.govsymeres.com This enables the creation of "on-demand" synthesis platforms where specific molecules or small libraries can be designed computationally and then synthesized automatically, with this compound serving as a reliable connector.

The integration of this bifunctional linker into automated workflows will significantly reduce the time and cost associated with discovering new drugs and materials, marking a key step towards the future of molecular design and manufacturing. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Azido-5-bromopentane, and how can competing side reactions be minimized?

- Methodological Answer : The most common route involves nucleophilic substitution (SN2) of 1,5-dibromopentane with sodium azide (NaN₃). To minimize competing elimination reactions (e.g., E2), use polar aprotic solvents (e.g., DMF) and moderate temperatures (40–60°C). Kinetic control favors substitution over elimination, while excess NaN₃ ensures complete conversion. Monitor reaction progress via TLC or IR spectroscopy (azide stretch ~2100 cm⁻¹) .

- Key Considerations : Purification via column chromatography is critical to isolate the product from residual dibromopentane or azide byproducts.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : Look for signals corresponding to the azide-terminated chain (δ ~3.3 ppm for CH₂N₃; δ ~1.4–1.7 ppm for central CH₂ groups) and brominated terminus (δ ~3.4 ppm for CH₂Br).

- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) group.

- Mass Spectrometry : Molecular ion peak at m/z 192.06 (M⁺) with fragmentation patterns reflecting Br and N₃ loss .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315 hazard) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (H226: flammable liquid) .

- Storage : Keep away from heat/sparks in airtight containers at 2–8°C to stabilize the azide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics between bromine substitution and azide group stability?

- Methodological Answer : Discrepancies often arise from solvent polarity and temperature effects. Use deuterated analogs (e.g., 1-Bromopentane-d₁₁) to track substitution rates via ²H NMR. Computational models (DFT or MD simulations) can predict transition states and competing pathways. Validate experimentally by isolating intermediates under varying conditions .

Q. What computational modeling approaches are effective for predicting the reactivity of this compound in click chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations can optimize geometries for strain-promoted azide-alkyne cycloaddition (SPAAC). Tools like Reaxys or Pistachio databases provide reaction templates for predicting regioselectivity. Validate with kinetic assays using model alkynes (e.g., BCN-amine) .

Q. How should researchers approach discrepancies between theoretical and experimental yields in multi-step syntheses?

- Methodological Answer :

- Step 1 : Quantify side reactions (e.g., azide decomposition) via GC-MS or HPLC.

- Step 2 : Optimize stoichiometry using Design of Experiments (DoE) to identify critical variables (e.g., NaN₃ concentration, reaction time).

- Step 3 : Replicate conditions with isotopic labeling (e.g., ¹⁵N-azide) to trace pathways .

Notes for Methodological Rigor

- Experimental Reproducibility : Follow Beilstein Journal guidelines for reporting synthesis details (e.g., solvent purity, instrument calibration) .

- Data Validation : Cross-check spectral data with PubChem/DSSTox entries to confirm compound identity .

- Ethical Compliance : Adhere to institutional safety protocols for azide handling and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.